2-Hydroxy-1-methyl-1-phenylguanidine
CAS No.:
Cat. No.: VC17798588
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 2-hydroxy-1-methyl-1-phenylguanidine |
| Standard InChI | InChI=1S/C8H11N3O/c1-11(8(9)10-12)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,9,10) |
| Standard InChI Key | SXKFILUUFNWYCE-UHFFFAOYSA-N |
| Isomeric SMILES | CN(C1=CC=CC=C1)/C(=N/O)/N |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=NO)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure
The compound features a guanidine core (N=C(N)–NH–) modified with:
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A phenyl group at the N1 position.
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A methyl group at the N1 position.
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A hydroxyl group at the C2 position.
The SMILES notation is CC1=CC=CC=C1N(C)/C(=N/O)/N, confirming the substitution pattern .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O | |
| Molecular Weight | 179.22 g/mol | |
| Topological Polar Surface Area (TPSA) | 125.27 Ų | |
| LogP (Partition Coefficient) | 0.64 |
Synthesis and Physicochemical Properties
Synthetic Routes
While no direct synthesis of 2-hydroxy-1-methyl-1-phenylguanidine is documented, analogous guanidines are synthesized via:
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Reaction of substituted anilines with cyanamides under acidic conditions .
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Microwave-assisted cyclization for improved yield and purity .
Example pathway for a related compound (1-ethyl-2-hydroxy-1-phenylguanidine):
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Condensation of 2-hydroxyaniline with ethyl cyanamide.
Physicochemical Characteristics
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Solubility: Moderate in polar solvents (e.g., methanol, DMSO) due to hydrogen-bonding capacity .
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Stability: Sensitive to moisture; requires storage at 2–8°C under inert gas .
Biological Activity and Mechanisms
Enzyme Inhibition
Guanidine derivatives exhibit arginine-mimetic behavior, enabling interaction with serine proteases:
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uPA Inhibition: (4-Aminomethyl)phenylguanidine analogs bind the S1 pocket of uPA, blocking tumor metastasis .
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Rac1 GTPase Inhibition: Phenylguanidine derivatives disrupt Rac1-GEF interactions, suppressing cancer cell migration .
Table 2: Comparative Bioactivity of Guanidine Analogs
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